molecular formula C15H25NO B5210477 N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine

N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine

Cat. No.: B5210477
M. Wt: 235.36 g/mol
InChI Key: GMCMESODUPPJPR-UHFFFAOYSA-N
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Description

N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 3-(2,4-dimethylphenoxy)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine typically begins with 2,4-dimethylphenol and 3-chloropropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anxiolytic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,4-dimethylphenoxy)propyl]ethan-1-amine
  • N-[3-(2,4-dimethylphenoxy)propyl]propan-1-amine
  • N-[3-(2,4-dimethylphenoxy)propyl]pentan-1-amine

Uniqueness

N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-8-7-13(2)12-14(15)3/h7-8,12,16H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCMESODUPPJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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